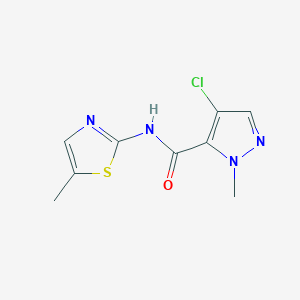![molecular formula C15H15N3O3 B5298863 methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate, also known as MPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAC is a member of the benzoate ester family and has a molecular formula of C18H17N3O3.
Mechanism of Action
The mechanism of action of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves the inhibition of proteasome activity. Proteasomes are responsible for the degradation of proteins within cells, and their inhibition can lead to the accumulation of damaged or misfolded proteins, ultimately leading to cell death. This compound has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a promising candidate for the treatment of diseases characterized by abnormal protein accumulation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate for lab experiments is its selectivity for the chymotrypsin-like activity of the proteasome. This selectivity allows for the specific inhibition of proteasome activity without affecting other cellular processes. However, one of the limitations of this compound is its relatively low potency compared to other proteasome inhibitors.
Future Directions
There are a number of future directions for the study of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate. One area of research is the development of more potent this compound analogs with improved selectivity and efficacy. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer, inflammatory diseases, oxidative stress-related diseases, and neurodegenerative diseases, warrant further investigation. Finally, the potential use of this compound as a tool for studying proteasome function and protein degradation pathways in cells is an area of research that has yet to be fully explored.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its selectivity for the chymotrypsin-like activity of the proteasome, anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the field of scientific research.
Synthesis Methods
The synthesis of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves the reaction of 4-methyl-2-pyridinylamine with methyl 2-(chlorocarbonyl)benzoate in the presence of a base such as potassium carbonate. The resulting this compound is then purified through a series of chemical reactions and recrystallization.
Scientific Research Applications
Methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl 2-[(4-methylpyridin-2-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-8-16-13(9-10)18-15(20)17-12-6-4-3-5-11(12)14(19)21-2/h3-9H,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAZEZTXWRQEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B5298781.png)
![4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5298795.png)
![4'-[(dimethylamino)methyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5298797.png)

![N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5298819.png)


![2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5298832.png)
![4-[(2-chlorobenzyl)oxy]-N-methylbenzamide](/img/structure/B5298838.png)
![1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5298839.png)
![3-[(dimethylamino)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinol](/img/structure/B5298843.png)
![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5298851.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)